![molecular formula C21H16O8 B050151 Emodin Triacetate CAS No. 6030-60-0](/img/structure/B50151.png)
Emodin Triacetate
Overview
Description
Synthesis Analysis
The synthesis of Emodin derivatives, including Emodin Triacetate, involves key intermediate steps. A notable method described the preparation of ω,ω′-dibromomethylthis compound through NBS-mediated bromination of 1,3,8-triacetylemodin. This process showcases the chemical transformations Emodin undergoes to yield its triacetate derivative, emphasizing the role of selective bromination and acetylation reactions in its synthesis (Liang et al., 2012).
Scientific Research Applications
Cancer Treatment and Apoptosis Induction :
- Emodin has been demonstrated to exert antiproliferative effects in human cervical cancer cells through apoptosis, involving the caspase-dependent mitochondrial pathway (Srinivas et al., 2003).
- It suppresses the growth of various tumor cell lines such as hepatocellular carcinoma, pancreatic, breast, colorectal, leukemia, and lung cancers by interacting with molecular targets involved in inflammation and cancer (Shrimali et al., 2013).
Anti-Inflammatory and Immunomodulatory Effects :
- Emodin exhibits anti-inflammatory effects by attenuating interleukin (IL)-1β secretion and inhibiting NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome activation (Han et al., 2015).
- It suppresses inflammatory responses and joint destruction in collagen-induced arthritic mice through inhibition of the NF-κB pathway (Hwang et al., 2013).
Metabolic and Cardiovascular Health :
- Emodin protects against high-fat diet-induced obesity via regulation of AMP-Activated Protein Kinase pathways in white adipose tissue, indicating its potential in managing obesity and related metabolic disorders (Tzeng et al., 2012).
Hepatoprotective and Anti-hepatitis Effects :
- It has a protective effect on hepatocytes and can restore activity in cholestatic hepatitis by antagonizing pro-inflammatory cytokines and mediators, improving hepatic microcirculation, and controlling neutrophil infiltration (Ding et al., 2008).
- Emodin also inhibits the replication of hepatitis B virus in vitro, suggesting a potential role in treating hepatitis B infection (Shuang-suo et al., 2006).
Wound Healing and Skin Health :
- Topically applied Emodin has been shown to enhance the repair of excisional wounds in rats, possibly through the TGF-beta(1) signaling pathway, indicating its utility in improving skin health and recovery (Tang et al., 2007).
Antimicrobial and Antiparasitic Activity :
- Emodin has demonstrated inhibitory effects on the pathogenicity of Trichomonas vaginalis in mice, suggesting its potential as an antiparasitic and antimicrobial agent (Hwang-Huei, 1993).
Pharmacokinetics and Toxicity :
- Studies on the pharmacokinetics of Emodin have revealed its poor oral bioavailability due to extensive glucuronidation, and it could lead to hepatotoxicity, kidney toxicity, and reproductive toxicity, especially in high doses or long-term use (Dong et al., 2016).
Diverse Pharmacological Activities :
- Beyond the above, Emodin is recognized for its anti-ulcer, neuroprotective, antimicrobial, muscle relaxant, immunosuppressive, and antifibrotic activities, among others, demonstrating its wide therapeutic potential (Semwal et al., 2021).
Mechanism of Action
- In the context of cardiovascular diseases, Emodin Triacetate targets multiple molecular pathways:
- For instance, it down-regulates PTEN (phosphatase and tensin homolog) levels, affecting innate immune responses .
- Additionally, it generates reactive oxygen species (ROS) and inhibits survival signaling, enhancing apoptosis induced by other agents .
- This compound impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Safety and Hazards
properties
IUPAC Name |
(4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-9-5-14-18(16(6-9)28-11(3)23)21(26)19-15(20(14)25)7-13(27-10(2)22)8-17(19)29-12(4)24/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRUQJQDGWKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321817 | |
Record name | (4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6030-60-0 | |
Record name | 1,3,8-Tris(acetyloxy)-6-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6030-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 382139 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006030600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC382139 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4,5-diacetyloxy-7-methyl-9,10-dioxoanthracen-2-yl) acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 13C NMR spectroscopy contribute to understanding the structure of Emodin Triacetate?
A1: 13C NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds like this compound. By analyzing the chemical shifts and coupling patterns observed in the 13C NMR spectrum, researchers can determine the number and types of carbon atoms present in the molecule, as well as their connectivity and surrounding chemical environment. This information is crucial for confirming the identity and purity of this compound, and for understanding its chemical properties and potential biological activity. []
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